Cycloheptadec-9-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-9-Cycloheptadecen-1-one is an organic compound characterized by a 17-carbon chain with a double bond at the 9th position in the Z-configuration and a ketone functional group at the first position. This compound is known for its distinctive musky odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-9-Cycloheptadecen-1-one can be synthesized through various methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, Cycloheptadec-9-en-1-one is often produced through the catalytic hydrogenation of unsaturated fatty acids derived from natural sources. This method involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-9-Cycloheptadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-9-Cycloheptadecen-1-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of olefin metathesis and other catalytic processes.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the fragrance industry for its musky odor.
Mechanism of Action
The mechanism by which Cycloheptadec-9-en-1-one exerts its effects involves interactions with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, it may interact with other molecular targets, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(E)-9-Cycloheptadecen-1-one: The E-isomer of the compound, differing in the configuration of the double bond.
Cycloheptadecanone: A saturated analog without the double bond.
Cycloheptadecen-1-ol: An alcohol derivative with a hydroxyl group instead of a ketone.
Uniqueness
(Z)-9-Cycloheptadecen-1-one is unique due to its specific Z-configuration, which imparts distinct chemical and olfactory properties compared to its E-isomer and other analogs. This configuration influences its reactivity and interaction with biological receptors, making it a valuable compound in various applications.
Properties
Molecular Formula |
C17H30O |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
cycloheptadec-9-en-1-one |
InChI |
InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2 |
InChI Key |
ZKVZSBSZTMPBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CCCCCCCCC(=O)CCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.